molecular formula C12H19NO3 B13044253 Allyl (1-ethyl-4-oxocyclohexyl)carbamate

Allyl (1-ethyl-4-oxocyclohexyl)carbamate

Cat. No.: B13044253
M. Wt: 225.28 g/mol
InChI Key: ONOXCNVLEBZSRH-UHFFFAOYSA-N
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Description

Allyl (1-ethyl-4-oxocyclohexyl)carbamate (CAS 2097516-18-0) is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . This reagent belongs to the carbamate class of compounds, which are widely employed in organic synthesis as protecting groups for amines. The allyloxycarbonyl (Alloc) group is particularly valuable in multi-step synthetic strategies, especially in peptide chemistry, because it can be selectively removed under mild conditions using palladium catalysts without affecting other common protecting groups . The 1-ethyl-4-oxocyclohexyl moiety in its structure suggests potential as a key chiral building block or intermediate for the enantioselective synthesis of complex 1-azabicyclic structures, which are privileged scaffolds in medicinal chemistry and drug discovery . This combination of features makes this compound a versatile intermediate for researchers developing novel synthetic methodologies and exploring new chemical entities. This product is intended for research and development purposes only and is not classified as a drug or medicinal product. It is strictly for laboratory use by qualified professionals and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

prop-2-enyl N-(1-ethyl-4-oxocyclohexyl)carbamate

InChI

InChI=1S/C12H19NO3/c1-3-9-16-11(15)13-12(4-2)7-5-10(14)6-8-12/h3H,1,4-9H2,2H3,(H,13,15)

InChI Key

ONOXCNVLEBZSRH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)CC1)NC(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl (1-ethyl-4-oxocyclohexyl)carbamate typically involves the reaction of 1-ethyl-4-oxocyclohexanone with allyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Allyl (1-ethyl-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to various allyl-substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

Allyl (1-ethyl-4-oxocyclohexyl)carbamate has shown potential as a therapeutic agent, particularly in the treatment of bacterial infections. Its derivatives have been explored for their antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's ability to function as a precursor for the formation of reactive intermediates makes it valuable in medicinal chemistry.

Case Study: Antimicrobial Efficacy

A study investigated the effectiveness of carbamate derivatives, including this compound, against resistant strains of bacteria. The results indicated significant antibacterial activity, particularly against strains resistant to common antibiotics such as cephalosporins and quinolones. The compound was effective in inhibiting the growth of pathogens like Escherichia coli and Staphylococcus aureus .

Pathogen Resistance Type Efficacy of Allyl Carbamate
E. coliCephalosporin resistantHigh
Staphylococcus aureusQuinolone resistantModerate
Klebsiella pneumoniaeMulti-drug resistantHigh

Material Science Applications

Beyond its pharmaceutical uses, this compound has applications in material science, particularly as a protective agent for organic materials. Its stability and effectiveness against microbial degradation make it suitable for preserving polymers, paints, and other organic materials.

Case Study: Material Preservation

Research demonstrated that formulations containing this compound significantly enhanced the durability of polymer coatings against microbial attack. The compound was incorporated into paint formulations, resulting in coatings that exhibited improved resistance to fungal growth and degradation over time .

Material Type Preservation Method Effectiveness
Polymer CoatingsCarbamate InclusionEnhanced durability
Wood TreatmentsSurface ApplicationReduced fungal degradation

Mechanistic Insights

The mechanistic pathways through which this compound exerts its effects are also a focus of research. Studies suggest that the compound may interact with bacterial cell membranes, leading to increased permeability and subsequent cell lysis.

Mechanism of Action

The mechanism of action of allyl (1-ethyl-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl (1-ethyl-4-oxocyclohexyl)carbamate is unique due to its combination of an allyl group, an ethyl group, and a carbamate group attached to a cyclohexyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

Allyl (1-ethyl-4-oxocyclohexyl)carbamate is a chemical compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound features a carbamate functional group, which consists of a carbonyl (C=O) linked to a nitrogen atom (N). The molecular formula is C11H17NO2C_{11}H_{17}NO_2 with a molecular weight of approximately 225.29 g/mol. The presence of the allyl group enhances its reactivity, making it a valuable candidate for further research in organic synthesis and pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is similar to other carbamate compounds known for their effects on enzymatic functions.

Insecticidal Activity

This compound's structural similarity to known insecticides positions it as a candidate for agricultural applications. Carbamates are often explored for their use as pesticides due to their neurotoxic effects on insects. This compound may inhibit acetylcholinesterase (AChE), leading to the accumulation of acetylcholine in synapses, which can cause paralysis and death in target insect species.

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, related compounds have been extensively investigated:

Compound Biological Activity Mechanism
Benzyl N-(1-methyl-4-oxocyclohexyl)carbamateAntimicrobialInhibition of metabolic pathways
Ethyl 4-oxocyclohexanecarboxylateInsecticidalAChE inhibition leading to neurotoxicity
Allyl (4-oxocyclohexyl)carbamateAntifungalDisruption of cell membrane integrity

These findings suggest that this compound may possess similar biological activities, warranting further investigation into its efficacy and safety profiles.

Synthesis and Applications

This compound can be synthesized through various methods, including nucleophilic substitution reactions involving allylic alcohols and carbamates. Its versatility in synthetic chemistry makes it a valuable building block for developing more complex molecules with potential therapeutic applications.

In the agricultural sector, the compound's potential as an insecticide could lead to the development of safer pest control methods that minimize environmental impact compared to traditional chemical agents.

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